

# Advanced Characterization of Linagliptin N-Acetyl Impurity: A Structural Elucidation Guide

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## Compound of Interest

Compound Name: *Linagliptin Impurity*

Cat. No.: *B1153438*

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## Executive Summary

In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin, the identification and control of process-related impurities are critical for meeting ICH Q3A(R2) and Q3B(R2) regulatory standards.[1] Among these, the N-Acetyl impurity (CAS 1803079-49-3) represents a significant structural analogue formed via the acetylation of the active pharmaceutical ingredient's (API) primary amine moiety.[1]

This technical guide provides a rigorous, self-validating workflow for the isolation, synthesis, and structural elucidation of the Linagliptin N-acetyl impurity.[1] It is designed for analytical scientists and process chemists requiring definitive proof of structure to support New Drug Application (NDA) or Abbreviated New Drug Application (ANDA) filings.[1]

## Chemical Context & Formation Mechanism[1][2][3] Structural Variance

Linagliptin contains a (3R)-3-aminopiperidine substituent.[1][2][3] This primary amine is the nucleophilic center most susceptible to acylation.[1] The N-acetyl impurity arises when this amine reacts with acetylating agents (e.g., traces of acetic anhydride, acetyl chloride, or reactive esters) potentially introduced during solvent recovery or specific synthetic steps involving acetate salts.[1]

- Parent: Linagliptin (

, MW: 472.54 Da)[1]

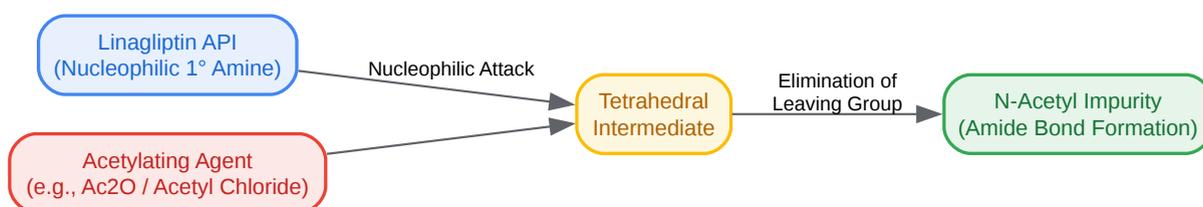
- Impurity: N-Acetyl Linagliptin (

, MW: 514.58 Da)[1][4][5]

- Mass Shift: +42.04 Da (Replacement of H with )

## Formation Pathway Diagram

The following diagram illustrates the nucleophilic attack of the piperidine amine on an acetyl donor.[1]



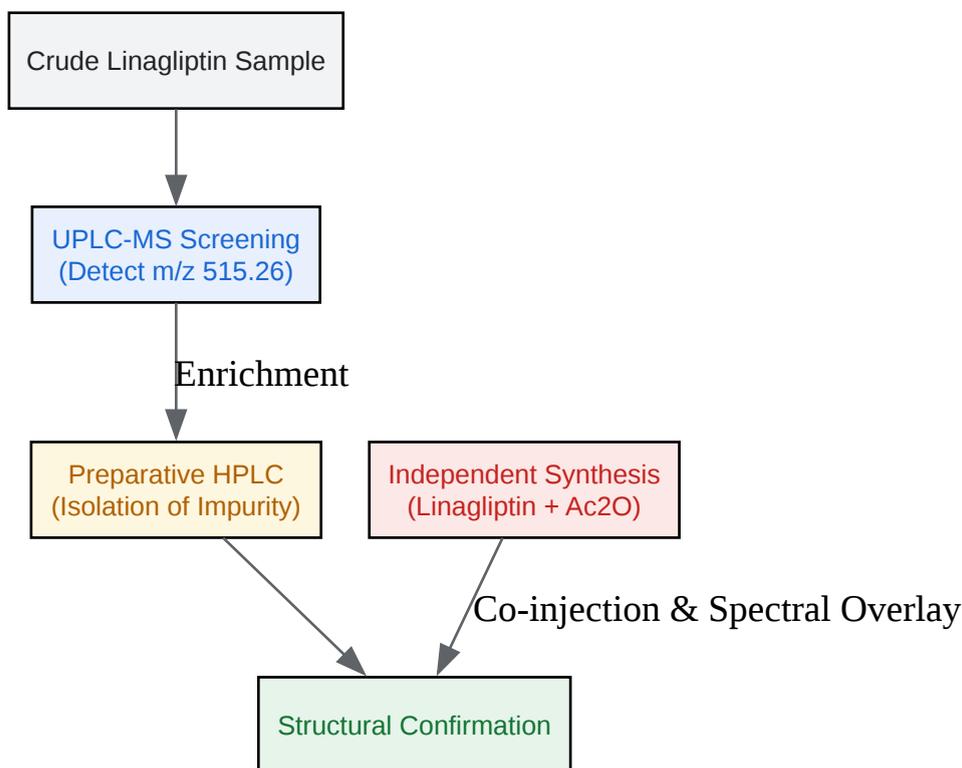
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Figure 1: Reaction mechanism showing the acetylation of the 3-aminopiperidine moiety of Linagliptin.[1]

## Analytical Strategy & Workflow

To definitively characterize this impurity, a "Triangulation Strategy" is employed:

- LC-MS/MS: To establish molecular weight and fragmentation pattern.[1]
- Targeted Synthesis: To generate a reference standard for retention time (RT) matching.
- NMR (1D & 2D): To confirm the location of the acetyl group.[1]



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Figure 2: The characterization pipeline from detection to structural confirmation.

## Experimental Protocols

### Protocol 1: UPLC-MS/MS Screening

Objective: Detect the impurity and determine its molecular mass and fragmentation behavior.[1]  
[6]

Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro (or equivalent). Column: ACQUITY UPLC BEH C18, 1.7  $\mu\text{m}$ , 2.1 x 100 mm.[1]

Parameter	Setting
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Column Temp	40°C
Gradient	0-1 min: 5% B; 1-10 min: 5% -> 85% B; 10-12 min: 85% B
MS Mode	ESI Positive (+ve)
Target Mass	Linagliptin: [M+H] <sup>+</sup> = 473.26 N-Acetyl Impurity: [M+H] <sup>+</sup> = 515.27

Data Analysis: Look for a peak eluting after Linagliptin (due to reduced polarity from the loss of the free amine).[1] The mass spectrum should show a parent ion at m/z 515.27.[1]

## Protocol 2: Targeted Synthesis (Reference Standard Generation)

Objective: Synthesize the impurity to validate the structure and use as a quantitative standard.  
[1]

- Dissolution: Dissolve 500 mg of Linagliptin free base in 10 mL of Dichloromethane (DCM).
- Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to scavenge acid byproducts.
- Acetylation: Cool to 0°C and add 1.1 equivalents of Acetic Anhydride dropwise.
- Reaction: Stir at room temperature for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]
- Workup: Wash with water (2 x 10 mL), dry organic layer over  
, and evaporate under reduced pressure.

- Purification: Purify via Flash Chromatography (Silica gel, gradient 0-5% MeOH in DCM) to obtain the N-Acetyl impurity as a white/off-white solid.

## Protocol 3: NMR Structural Elucidation

Objective: Prove the acetyl group is attached to the exocyclic amine.[1]

Solvent: DMSO-

or

[1] Experiments:

,

, COSY, HSQC, HMBC.[1]

Key Diagnostic Signals:

- Proton NMR: Look for a sharp singlet integrating to 3H around 1.8 - 2.0 ppm (characteristic of ).[1]
- Carbon NMR: Look for a new carbonyl signal around 169-170 ppm (Amide Carbonyl) and a methyl carbon around 22-23 ppm.[1]
- HMBC Correlation: A critical correlation should be observed between the amide proton ( ) and the new carbonyl carbon, as well as the methine proton of the piperidine ring to the amide nitrogen (indirectly).[1]

## Data Presentation & Interpretation

### Mass Spectrometry Fragmentation

The fragmentation pattern provides a "fingerprint" of the molecule.[1]

Fragment Ion (m/z)	Proposed Structure / Loss	Interpretation
515.27		Molecular Ion of N-Acetyl Impurity
473.26		Loss of Acetyl group (Ketene loss) - Rare in ESI, but possible
358.15	Quinazolin-methyl-purine core	Core scaffold remains intact; confirms modification is on the piperidine side chain.[1]

## Comparative NMR Data (DMSO- )

Position	Linagliptin (ppm)	N-Acetyl Impurity (ppm)	Shift ( )
Piperidine-NH2	~1.5 - 2.0 (Broad)	8.02 (Doublet/Broad)	Appearance of Amide NH
Acetyl -CH3	Not Present	1.78 (Singlet, 3H)	Diagnostic Acetyl Signal
Piperidine H-3	~2.8 - 3.0 (Multiplet)	~3.8 - 4.0 (Multiplet)	Downfield shift due to amide electron withdrawal

Note: Chemical shifts are approximate and dependent on concentration and temperature.[1]

## Regulatory & Safety Implications

The N-Acetyl impurity is considered a process-related impurity.[1]

- ICH Q3A/B Status: If present above the identification threshold (typically 0.10%), it must be identified.[1] If above the qualification threshold (0.15%), it requires toxicological qualification.[1]

- Genotoxicity (ICH M7): Acetamides are generally not considered structural alerts for mutagenicity (unlike N-nitroso or alkylating agents), but a specific in silico assessment (e.g., DEREK, SARAH) should be performed to confirm Class 5 status (Non-mutagenic impurity).  
[1]

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